2,3,4-Trifluoro-L-Phenylalanine

Description

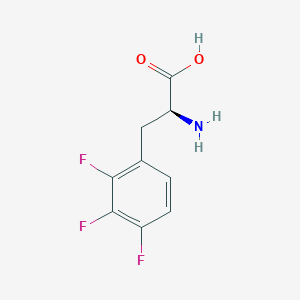

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKZSVVTLDUTMM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441076 | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-58-4 | |

| Record name | 2,3,4-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Phenylalanine Analogs

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluoro-L-Phenylalanine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound. We will delve into the strategic considerations for its asymmetric synthesis, present a detailed, field-proven protocol based on established methodologies, and discuss the critical analytical techniques for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

The selective incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[3][4] Fluorinated amino acids, in particular, are invaluable building blocks for designing novel peptides and small-molecule drugs with enhanced therapeutic profiles.[5][6]

This compound is a non-canonical amino acid of significant interest. The specific trifluorination pattern on the phenyl ring creates a unique electronic and conformational profile, making it a powerful tool for probing and modulating protein-protein interactions, enhancing metabolic stability, and improving the pharmacokinetic properties of parent compounds.[3][5] Its synthesis, however, requires precise control over both regiochemistry (the placement of the fluorine atoms) and stereochemistry (the L-configuration of the alpha-amino acid center). This guide focuses on a robust and widely applicable strategy for achieving this: the asymmetric alkylation of a chiral glycine equivalent.

Retrosynthetic Analysis and Strategic Blueprint

The primary challenge in synthesizing this compound lies in the stereoselective formation of the Cα-chiral center. Our retrosynthetic strategy hinges on disconnecting the Cα-Cβ bond, leading back to a chiral glycine enolate equivalent and a suitable electrophile, 2,3,4-trifluorobenzyl bromide.

Caption: Retrosynthetic approach for this compound.

This approach is advantageous because it utilizes a commercially available or readily synthesized starting material for the aromatic portion and employs a well-established method for controlling stereochemistry. The use of a chiral auxiliary, specifically a Ni(II) complex of a Schiff base derived from glycine, provides a rigid scaffold that directs the alkylation to a single face, ensuring high enantiomeric excess (ee).[3]

Core Synthetic Workflow: Asymmetric Alkylation via Ni(II) Complex

This section details a robust, multi-step protocol for the gram-scale synthesis of the target compound. The methodology is adapted from highly successful syntheses of related fluorinated amino acids.[3][5]

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Chiral Ni(II) Glycine Complex

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add glycine (1.0 eq.), (S)-o-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq.), and methanol.

-

Complexation: Add nickel(II) nitrate hexahydrate (1.0 eq.) to the suspension.

-

Base Addition: Add a solution of sodium methoxide in methanol (2.0 eq.) dropwise over 20 minutes. The reaction mixture will turn a deep red color.

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Isolation: Cool the mixture to room temperature and then to 0 °C. The resulting precipitate is collected by vacuum filtration, washed with cold methanol and diethyl ether, and dried under vacuum to yield the deep red solid complex.

Causality: The nickel(II) ion templates the formation of a planar complex between the Schiff base of the chiral auxiliary and glycine. This rigid structure shields one face of the glycine α-carbon, setting the stage for stereoselective alkylation. The methoxide acts as a base to deprotonate the glycine carboxylic acid and the ligand's amide, facilitating complexation.

Protocol 2: Asymmetric Alkylation

-

Setup: Suspend the chiral Ni(II) complex (1.0 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add powdered potassium hydroxide (5.0 eq.) and stir the suspension vigorously for 30 minutes at room temperature.

-

Electrophile Addition: Add a solution of 2,3,4-trifluorobenzyl bromide (1.2 eq.) in DMF dropwise at room temperature.

-

Reaction: Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC until the starting complex is consumed.

-

Workup: Quench the reaction by pouring the mixture into a solution of 5% aqueous ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alkylated complex.

Causality: The strong base (KOH) deprotonates the α-carbon of the complexed glycine, forming a nucleophilic enolate. The rigid chiral ligand directs the incoming 2,3,4-trifluorobenzyl bromide electrophile to the less sterically hindered face, resulting in the formation of the new C-C bond with high diastereoselectivity.

Protocol 3: Hydrolysis and Product Isolation

-

Hydrolysis: Dissolve the crude alkylated complex in methanol and add 6N hydrochloric acid. Heat the mixture to 60 °C for 4 hours.

-

Auxiliary Removal: Cool the mixture and adjust the pH to ~5 with aqueous ammonia. The chiral auxiliary will precipitate and can be recovered by filtration for reuse.

-

Purification: Concentrate the aqueous filtrate containing the amino acid hydrochloride salt. Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).

-

Elution: Wash the column with deionized water to remove salts, then elute the amino acid with 2N aqueous ammonia.

-

Final Product: Collect the ammonia fractions, combine them, and concentrate under reduced pressure. Recrystallize the resulting solid from a water/ethanol mixture to afford pure this compound as a white solid.

Causality: Acid hydrolysis cleaves the imine bond, breaking apart the complex and liberating the desired amino acid as its hydrochloride salt. Ion-exchange chromatography is a self-validating purification system for amino acids; it separates the amphoteric product from residual salts and non-ionic impurities based on charge. Elution with ammonia deprotonates the column-bound amino acid, releasing it as the free base.

Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A suite of analytical techniques must be employed.

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value/Data |

| Molecular Formula | C₉H₈F₃NO₂[7][8] |

| Molecular Weight | 219.16 g/mol [7][8] |

| Appearance | White to off-white crystalline powder[] |

| ¹H NMR | Expect signals for the α-H, β-CH₂, and aromatic protons, with coupling to adjacent fluorine atoms. |

| ¹⁹F NMR | Expect three distinct signals for the fluorine atoms at positions 2, 3, and 4, showing characteristic ortho, meta, and para couplings. |

| ¹³C NMR | Expect signals for all 9 carbons, with C-F couplings visible for the aromatic carbons. |

| Mass Spectrometry | ESI-MS (m/z): [M+H]⁺ at 220.058, [M-H]⁻ at 218.043 |

| Chiral HPLC | Analysis on a chiral column (e.g., Chiralpak) should show >98% enantiomeric excess (ee) compared to a racemic standard. |

Alternative Synthetic Strategies

While the chiral auxiliary method is robust, other strategies are viable and may be preferable depending on available resources and scale.

-

Enzymatic Synthesis : Biocatalytic methods, such as the reductive amination of the corresponding α-keto acid (3-(2,3,4-trifluorophenyl)pyruvic acid) using amino acid dehydrogenases, offer an environmentally friendly route with potentially perfect enantioselectivity.[10][11][12] However, this requires the synthesis of the keto-acid precursor and access to the specific enzyme.

-

Asymmetric Hydrogenation : The rhodium- or ruthenium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor is a powerful industrial method for producing chiral amino acids.[13] This route requires the synthesis of the trifluorinated cinnamic acid derivative and subsequent amidation to form the hydrogenation substrate.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for medicinal chemists and process researchers. The strategy of asymmetric alkylation using a recyclable Ni(II)-based chiral auxiliary provides a reliable and scalable path to obtaining this valuable building block in high enantiomeric purity. The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for the successful laboratory-scale production of this compound, empowering further innovation in drug discovery and development.

References

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). National Institutes of Health.

- Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. (n.d.). ResearchGate.

- Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. (n.d.). ACS Publications.

- 3,4,5-Trifluoro-L-phenylalanine. (n.d.). Chem-Impex.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). National Institutes of Health.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed Central.

- The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Enzymatic synthesis of fluorinated compounds. (2021). PubMed Central.

- 2,4,5-Trifluoro-L-phenylalanine. (n.d.). PubChem.

- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (n.d.). National Institutes of Health.

- This compound. (n.d.). Advanced ChemBlocks.

- This compound CAS#: 873429-58-4. (n.d.). ChemWhat.

- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). ResearchGate.

- This compound. (n.d.). ChemicalBook.

- High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. (2023). ResearchGate.

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PubMed Central.

- 2,4,5-Trifluoro-L-phenylalanine. (n.d.). BOC Sciences.

- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). DTU Research Database.

- Application of Fluorine in Drug Discovery. (n.d.). PharmaBlock.

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 95% | CAS: 873429-58-4 | AChemBlock [achemblock.com]

- 8. chemwhat.com [chemwhat.com]

- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3,4-Trifluoro-L-Phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trifluorination in Phenylalanine Scaffolds

In the landscape of modern medicinal chemistry and protein engineering, the selective incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for modulating pharmacological and physicochemical properties. 2,3,4-Trifluoro-L-phenylalanine, a synthetic amino acid analog, stands at the forefront of this chemical revolution. The strategic placement of three fluorine atoms on the phenyl ring introduces a unique combination of steric and electronic effects, profoundly influencing molecular conformation, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound, from its core chemical properties to its synthesis and diverse applications, offering field-proven insights for researchers and drug development professionals. The introduction of fluorine can alter acidity, basicity, hydrophobicity, and bioavailability of the parent molecule[1].

Core Chemical Properties

This compound is a white to off-white or gray crystalline powder. Its fundamental properties are summarized below, providing a foundational understanding for its application in complex biological systems.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | [2][3] |

| CAS Number | 873429-58-4 | [2][3][4] |

| Molecular Formula | C₉H₈F₃NO₂ | [2][3] |

| Molecular Weight | 219.16 g/mol | [2][3] |

| Appearance | White to off-white/gray powder | [4] |

| Storage Conditions | 2-8°C | [4] |

Spectroscopic Profile: A Fingerprint for Identification and Analysis

The spectroscopic signature of this compound is critical for its identification and for monitoring its incorporation into larger molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The three fluorine atoms on the phenyl ring provide distinct signals in the ¹⁹F NMR spectrum, making it an exquisitely sensitive probe for monitoring changes in the local electronic environment.[6][7][8] This property is particularly valuable in protein NMR studies, where the introduction of a ¹⁹F-labeled amino acid can report on protein folding, conformational changes, and ligand binding, even in large and complex systems.[6][7][8] The large chemical shift dispersion of ¹⁹F NMR offers high resolution for observing subtle structural perturbations.

-

¹H and ¹³C NMR: The proton and carbon NMR spectra will exhibit characteristic shifts and coupling constants due to the influence of the adjacent fluorine atoms. Analysis of these spectra is essential for structural verification during synthesis and after incorporation into peptides.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of phenylalanine and its derivatives typically shows fragmentation patterns involving the loss of the carboxyl group and cleavage of the side chain. For this compound, the fragmentation pattern will be influenced by the trifluorinated phenyl group, providing a unique mass-to-charge ratio for the molecular ion and characteristic fragment ions useful for its identification in complex mixtures.

Synthesis of this compound: Pathways to a Key Building Block

The asymmetric synthesis of fluorinated phenylalanine analogs is a well-explored area of organic chemistry, with several established methodologies. While a specific, detailed protocol for this compound is not ubiquitously published, the following represents a generalized and robust approach based on established methods for similar compounds.

Asymmetric Synthesis via Chiral Auxiliaries

One of the most effective methods for synthesizing enantiomerically pure fluorinated amino acids is through the alkylation of a chiral glycine enolate equivalent. The Schöllkopf chiral auxiliary method is a prime example.[1]

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis

-

Deprotonation of the Chiral Auxiliary: Dissolve the Schöllkopf reagent in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon). Add n-butyllithium dropwise and stir for 30 minutes to generate the chiral enolate.

-

Alkylation: Add a solution of 2,3,4-trifluorobenzyl bromide in anhydrous THF dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for several hours until completion (monitored by TLC).

-

Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). The crude alkylated product is then subjected to acidic hydrolysis (e.g., 2N HCl) to cleave the chiral auxiliary and yield the free amino acid.

-

Purification: The resulting this compound can be purified by ion-exchange chromatography or recrystallization.

-

Optional N-Protection: For use in solid-phase peptide synthesis, the purified amino acid is typically protected with an Fmoc or Boc group using standard protocols.

Applications in Research and Drug Development

The unique properties endowed by the trifluorinated phenyl ring make this compound a valuable tool in various scientific disciplines.

Peptide and Protein Engineering

Incorporating this compound into peptides can significantly enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[1] This is a critical consideration in the development of peptide-based therapeutics. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby residues and influence the overall conformation and binding affinity of the peptide.

Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for SPPS.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-2,3,4-Trifluoro-L-phenylalanine-OH using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and NMR.

¹⁹F NMR-Based Drug Discovery and Structural Biology

The introduction of this compound at specific sites within a protein allows for the use of ¹⁹F NMR to study protein dynamics, ligand binding, and allosteric regulation.[6][7][8] This technique is particularly powerful for fragment-based drug screening, where the binding of small molecule fragments can be detected by changes in the ¹⁹F NMR spectrum of the target protein. The high sensitivity of the fluorine nucleus and the absence of background signals in biological systems make this a highly effective screening method.

Development of Novel Therapeutics

The unique electronic properties of the trifluorinated phenyl ring can lead to novel binding interactions with biological targets. This makes this compound an attractive building block for the design of small molecule inhibitors and other therapeutic agents. The increased metabolic stability it confers can also lead to improved pharmacokinetic profiles.[1]

Conclusion: A Versatile Tool for Advancing Chemical Biology and Drug Discovery

This compound represents a powerful and versatile tool for researchers at the interface of chemistry and biology. Its unique chemical and physical properties, driven by the strategic placement of three fluorine atoms, offer significant advantages in peptide and protein engineering, drug discovery, and structural biology. As synthetic methodologies become more refined and our understanding of fluorine's influence on biological systems deepens, the applications of this and other fluorinated amino acids are poised to expand, paving the way for the development of novel therapeutics and a more profound understanding of complex biological processes.

References

- El-Faham, A., & Al-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057–1095.

- Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160–1166.

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

Mehl, R. A., & Jackson, J. C. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. Retrieved from [Link]

- Gee, C. E., & Arbing, M. A. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology, 11(6), 1456–1467.

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. Retrieved from [Link]

-

Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 95% | CAS: 873429-58-4 | AChemBlock [achemblock.com]

- 4. This compound | 873429-58-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2,3,4-Trifluoro-L-Phenylalanine: Physicochemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Non-natural amino acids, particularly fluorinated variants of phenylalanine, have emerged as critical tools for enhancing the therapeutic properties of peptides and small molecules.[1][2][3][4] This guide provides an in-depth analysis of 2,3,4-Trifluoro-L-Phenylalanine, a selectively fluorinated aromatic amino acid. We will dissect its core physicochemical properties, with a primary focus on its molecular weight, and explore the rationale behind its use in drug development. This document details its synthesis context, experimental applications, and provides validated protocols for its incorporation into peptide scaffolds, serving as a vital resource for researchers leveraging fluorination to overcome challenges in drug design.

The Rationale for Fluorination in Amino Acid Design

The substitution of hydrogen with fluorine in amino acids has become a prevalent strategy in drug candidate optimization.[1] This is due to the unique properties of the fluorine atom:

-

High Electronegativity: Fluorine is the most electronegative element, which can significantly alter the electronic environment of a molecule. This can influence pKa values, modulate electrostatic interactions with biological targets, and enhance binding affinity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the biological half-life of a drug.

-

Conformational Control: The steric bulk of fluorine, though only slightly larger than hydrogen, can be used to control the conformation of peptides and proteins. This can lock a molecule into a bioactive conformation or influence properties like helix propensity.[2][3]

-

Lipophilicity Modulation: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

Fluorinated amino acids are now integral to the development of novel therapeutics, from enzyme inhibitors to peptide-based drugs, offering a powerful method to fine-tune pharmacological profiles.[4][5]

Core Physicochemical Properties of this compound

The precise characteristics of this compound are foundational to its application. Its molecular weight and other key identifiers are summarized below.

| Property | Value | Source |

| Molecular Weight | 219.16 g/mol | [6][7] |

| Molecular Formula | C₉H₈F₃NO₂ | [6][7] |

| CAS Number | 873429-58-4 | [6][7] |

| IUPAC Name | (S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | [6] |

| Canonical SMILES | NC(=O)O | [6] |

Detailed Molecular Weight Calculation

The trustworthiness of experimental work relies on the fundamental accuracy of its starting materials. The molecular weight of 219.16 g/mol is derived from its chemical formula, C₉H₈F₃NO₂, and the atomic weights of its constituent elements.

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Fluorine (F): 3 atoms × 18.998 u = 56.994 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 108.099 + 8.064 + 56.994 + 14.007 + 31.998 = 219.162 g/mol

This calculated value confirms the cited molecular weight and serves as the basis for all stoichiometric calculations in synthesis and analysis.

Synthesis and Incorporation into Peptides

The synthesis of specifically fluorinated phenylalanines is a well-documented field, with numerous strategies available to access desired isomers.[8][9] These methods often involve the alkylation of chiral glycine equivalents or asymmetric synthesis routes to ensure the desired L-stereochemistry.[8]

Once synthesized, the primary application for this compound is its incorporation into peptides. This is typically achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The workflow is a self-validating, cyclical process of deprotection, coupling, and washing.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation via Automated SPPS

This protocol describes a validated method for incorporating Fmoc-L-2,3,4-Trifluorophenylalanine-OH into a peptide sequence using an automated peptide synthesizer.

Objective: To synthesize the peptide sequence Tyr-Gly-Gly-(2,3,4-F₃-Phe)-Leu with high purity.

Materials:

-

Fmoc-L-2,3,4-Trifluorophenylalanine-OH

-

Fmoc-protected standard amino acids (Tyr(tBu), Gly, Leu)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Coupling Activator: HBTU (0.5 M in DMF)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in the synthesizer reaction vessel.

-

First Amino Acid Coupling (Leucine):

-

Perform Fmoc deprotection on the resin using the Deprotection Solution.

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-Leu-OH (5 equivalents) using HBTU (5 eq.) and DIPEA (10 eq.) for 45 minutes.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (this compound):

-

Causality: The electronegativity of the fluorine atoms can sometimes slightly mitigate the reactivity of the amino acid.[2][3] To ensure a complete reaction, a double coupling is performed as a self-validating measure.

-

Perform Fmoc deprotection.

-

Wash the resin.

-

First Couple: Add Fmoc-L-2,3,4-Trifluorophenylalanine-OH (4 eq.), HBTU (4 eq.), and DIPEA (8 eq.). React for 60 minutes.

-

Wash the resin thoroughly with DMF.

-

Second Couple: Repeat the coupling step with fresh reagents for another 60 minutes to drive the reaction to completion.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Continue the synthesis by sequentially coupling Gly, Gly, and Tyr(tBu) using a standard single-coupling protocol for each.

-

Final Deprotection: Perform a final Fmoc deprotection after the last amino acid is coupled.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add 5 mL of cold Cleavage Cocktail to the resin and incubate for 3 hours at room temperature with gentle agitation.

-

Filter the solution to separate the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Verification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

Reconstitute the peptide in a Water/Acetonitrile solution.

-

Purify using reverse-phase HPLC.

-

Verify the final product's mass via Mass Spectrometry to confirm the incorporation of the trifluorinated residue (Expected Mass ≈ Actual Mass).

-

Conclusion

This compound is more than just a catalog chemical; it is a precision tool for molecular engineering. Its defined molecular weight of 219.16 g/mol is the starting point for its integration into sophisticated research programs. By understanding its fundamental properties and the rationale for its use, researchers in drug development can strategically employ this and other fluorinated amino acids to create next-generation therapeutics with enhanced stability, affinity, and pharmacokinetic profiles, ultimately accelerating the path from discovery to clinical application.

References

-

Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL: [Link]

-

Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: PubMed URL: [Link]

-

Title: Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Taylor & Francis Online URL: [Link]

-

Title: Utilization of fluorinated α-amino acids in small molecule drug design Source: PubMed URL: [Link]

-

Title: Utilization of fluorinated α-amino acids in small molecule drug design Source: ResearchGate URL: [Link]

-

Title: this compound CAS#: 873429-58-4 Source: ChemWhat URL: [Link]

-

Title: 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 Source: PubChem URL: [Link]

-

Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PubMed Central URL: [Link]

-

Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journals URL: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 95% | CAS: 873429-58-4 | AChemBlock [achemblock.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

A Comprehensive Technical Guide to 2,3,4-Trifluoro-L-Phenylalanine for Researchers and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2,3,4-Trifluoro-L-Phenylalanine, a non-canonical amino acid of significant interest in contemporary drug discovery and chemical biology. We will explore the landscape of commercial suppliers, delve into the intricacies of its synthesis and purification, provide detailed protocols for its analytical characterization, and outline its application in peptide synthesis and protein engineering. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively source, validate, and implement this versatile molecule in their research endeavors.

Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a parent compound.[1] When incorporated into amino acids like phenylalanine, fluorine substitution can modulate pKa, hydrophobicity, metabolic stability, and conformational preferences.[1] These modifications are instrumental in enhancing drug efficacy, improving pharmacokinetic profiles, and probing molecular interactions. This compound, with its specific trifluorination pattern on the phenyl ring, offers a unique set of electronic and steric properties that make it a valuable tool for creating novel therapeutics and research probes.

Commercial Sourcing and Supplier Overview

The accessibility of high-purity this compound is crucial for reproducible and reliable research. A number of chemical suppliers specialize in the provision of non-canonical amino acids for research and development purposes. When selecting a supplier, it is imperative to consider not only the listed purity but also the available analytical data (e.g., NMR, HPLC, Certificate of Analysis) and the supplier's reputation for quality control.

Below is a comparative table of prominent commercial suppliers of this compound.

| Supplier | Product Number (Example) | Purity | Availability | Notes |

| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | - | Varies | Inquire | A primary manufacturer in China. |

| Amatek Scientific Co. Ltd. | - | Varies | Inquire | Specializes in fine chemicals and intermediates. |

| Capot Chemical Co., Ltd. | - | Varies | Inquire | Offers a wide range of fluorinated compounds. |

| Advanced ChemBlocks Inc. | O28859 | ≥95% | In Stock | Provides building blocks for drug discovery. |

| Kemix Pty Ltd | KX-C39910 | Varies | Lead Time | Australian supplier of specialty chemicals. |

Synthesis and Purification: A Protocol for Enantiomerically Pure this compound

The asymmetric synthesis of this compound is a multi-step process that requires careful control of stereochemistry. One robust method involves the diastereoselective alkylation of a chiral nickel (II) complex of a glycine Schiff base with 2,3,4-trifluorobenzyl bromide.[1]

Synthesis of 2,3,4-Trifluorobenzyl Bromide (Starting Material)

The key starting material, 2,3,4-trifluorobenzyl bromide, can be synthesized from 2,3,4-trifluorotoluene via a radical bromination reaction or from 2,3,4-trifluorobenzyl alcohol.[2][3]

Asymmetric Synthesis of this compound

This protocol is adapted from established methods for the synthesis of other fluorinated phenylalanine analogs.[1]

Caption: Asymmetric synthesis of this compound.

Experimental Protocol:

-

Formation of the Chiral Ni(II) Complex:

-

In a round-bottom flask, dissolve glycine, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, and Nickel(II) nitrate in methanol.

-

Add a solution of sodium methoxide in methanol and reflux the mixture until the formation of the deep red chiral Ni(II) complex is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the complex by filtration.

-

-

Diastereoselective Alkylation:

-

Suspend the dried Ni(II) complex in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a strong base (e.g., sodium hydride or potassium tert-butoxide) at a low temperature (-40 to -78 °C) under an inert atmosphere (e.g., argon).

-

Slowly add a solution of 2,3,4-trifluorobenzyl bromide in the same solvent.

-

Allow the reaction to proceed at low temperature for several hours, then gradually warm to room temperature.

-

-

Hydrolysis and Purification:

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Hydrolyze the resulting alkylated complex by refluxing with 6M hydrochloric acid for several hours.

-

After cooling, filter to remove the chiral auxiliary.

-

Neutralize the filtrate and purify the crude this compound by ion-exchange chromatography.

-

Purification and Chiral Separation

Achieving high enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical assessment of enantiomeric excess (e.e.) and preparative separation of enantiomers.

Caption: General workflow for chiral HPLC purification.

Protocol for Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® or CHIRALCEL® column, is often effective for separating amino acid enantiomers.[4]

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape (e.g., trifluoroacetic acid for acidic compounds). For polar organic or reversed-phase modes, mixtures of acetonitrile and water/methanol with appropriate buffers are used.

-

Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210-260 nm).

-

Temperature: Column temperature should be controlled (e.g., 25 °C) for reproducible retention times.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the alpha-proton, the beta-protons, and the aromatic protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic. It will show three distinct signals for the fluorine atoms at the 2, 3, and 4 positions, with chemical shifts and coupling constants that are highly sensitive to the electronic environment.[5][6] This makes ¹⁹F NMR an excellent tool for monitoring the incorporation of this amino acid into peptides and proteins and for studying protein structure and dynamics.[6][7]

-

¹³C NMR: The carbon NMR will show signals for all nine carbon atoms, with the signals for the fluorinated aromatic carbons split by carbon-fluorine coupling.

High-Performance Liquid Chromatography (HPLC)

In addition to chiral HPLC for enantiomeric purity, reversed-phase HPLC (RP-HPLC) is used to determine chemical purity.

Protocol for RP-HPLC Purity Analysis:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system.

-

Detection: UV detection at 254 nm.

Applications in Peptide and Protein Science

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version of the amino acid is commercially available from specialized suppliers.

Protocol for Manual Fmoc-SPPS Coupling:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) and perform the initial Fmoc deprotection using 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2,3,4-Trifluoro-L-Phenylalanine-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (e.g., 0.95 equivalents relative to the amino acid), and HOBt (1 equivalent) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitoring and Washing: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. Wash the resin thoroughly with DMF and DCM.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF to prepare for the next coupling cycle.

Site-Specific Incorporation into Proteins

The genetic code can be expanded to allow for the site-specific incorporation of non-canonical amino acids like this compound into proteins expressed in host organisms such as E. coli. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a unique codon, such as the amber stop codon (UAG).

Caption: Site-specific incorporation of 2,3,4-Trifluoro-L-Phe into proteins.

This technique is invaluable for introducing ¹⁹F-NMR probes into large proteins to study their structure, dynamics, and interactions with other molecules in a site-specific manner.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its unique properties, conferred by the specific trifluorination pattern, allow for the fine-tuning of peptide and protein characteristics. With a growing number of commercial suppliers and well-established methods for its synthesis, purification, and application, the barrier to utilizing this valuable non-canonical amino acid is lower than ever. This guide has provided a comprehensive overview and practical protocols to facilitate the successful integration of this compound into your research and development workflows.

References

-

2,3,4-Trifluorobenzyl Bromide - MySkinRecipes. (URL: [Link])

-

Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (URL: [Link])

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (URL: [Link])

-

Chiral HPLC Separations - Phenomenex. (URL: [Link])

-

Fluorine labeling of proteins for NMR studies. (URL: [Link])

-

Genetic encoding of fluorinated analogues of phenylalanine for 19F-NMR spectroscopy: detection of conformational heterogeneity in flaviviral NS2B - Amazon S3. (URL: [Link])

-

USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central. (URL: [Link])

-

Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. (URL: [Link])

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,4-Trifluorobenzyl Bromide [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,3,4-Trifluoro-L-Phenylalanine

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorinated amino acids into peptides and small molecules has emerged as a powerful tool for modulating pharmacological properties. The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among these valuable building blocks, 2,3,4-Trifluoro-L-Phenylalanine stands out as a non-canonical amino acid with significant potential. Its unique trifluorination pattern on the phenyl ring alters the electronic and hydrophobic characteristics of the side chain, offering a nuanced approach to refining protein structure and function.[2][3]

Understanding the solubility of this compound is a critical first step in its application. Solubility is a fundamental physicochemical property that dictates a compound's behavior in biological systems and its suitability for various experimental and therapeutic contexts.[4][5] Poor solubility can lead to unreliable results in in-vitro assays, hinder formulation development, and ultimately compromise the therapeutic potential of a drug candidate.[4][5] This guide provides a comprehensive overview of the solubility of this compound, including its predicted physicochemical properties, a detailed experimental protocol for its solubility determination, and an exploration of the scientific principles underpinning its behavior in solution.

Physicochemical Properties of this compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale and Supporting Evidence |

| Molecular Formula | C9H8F3NO2 | Based on the chemical structure.[6][7][8] |

| Molecular Weight | 219.16 g/mol | Calculated from the molecular formula.[6][7][8] |

| pKa1 (α-carboxyl group) | ~1.8 - 2.2 | The electron-withdrawing trifluorophenyl group is expected to slightly lower the pKa of the carboxyl group compared to L-phenylalanine (pKa1 ≈ 2.2). |

| pKa2 (α-amino group) | ~8.8 - 9.2 | The inductive effect of the trifluorophenyl group is also expected to slightly lower the pKa of the amino group compared to L-phenylalanine (pKa2 ≈ 9.3). |

| Isoelectric Point (pI) | ~5.3 - 5.7 | Calculated as the average of the predicted pKa1 and pKa2 values. |

| Predicted LogP | ~1.5 - 2.0 | Fluorination generally increases hydrophobicity. The LogP of L-phenylalanine is approximately 1.38. The addition of three fluorine atoms is expected to increase this value. |

| Appearance | White to off-white crystalline powder | Based on supplier data for similar fluorinated phenylalanines.[][10] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[11] This technique involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Causality Behind Experimental Choices

-

Choice of Method: The shake-flask method is chosen for its reliability in determining thermodynamic (equilibrium) solubility, which is a crucial parameter for drug development.[11] Kinetic solubility measurements, while faster, can often overestimate the true solubility due to the formation of supersaturated solutions.[11]

-

Equilibration Time: An extended incubation period (24-72 hours) is necessary to ensure that the system reaches true thermodynamic equilibrium.[12] Shorter incubation times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and physiologically relevant temperature (e.g., 37°C) is critical for obtaining meaningful and reproducible data.

-

pH Control: For ionizable compounds like amino acids, solubility is highly dependent on the pH of the medium.[12] Determining solubility at different pH values (e.g., acidic, neutral, and basic) provides a comprehensive solubility profile.

-

Solid Phase Analysis: It is good practice to analyze the solid material remaining at the end of the experiment (e.g., by XRPD) to ensure that the compound has not undergone any phase transitions or degradation during the experiment.

Detailed Step-by-Step Protocol

-

Preparation of Solvents: Prepare a range of aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0) and any desired organic or co-solvent systems. Filter all solvents through a 0.22 µm filter before use.

-

Sample Preparation: Add an excess of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A 48 or 72-hour time point can be included to confirm that equilibrium has been reached.[12]

-

Sample Collection and Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

pKa Determination by Potentiometric Titration

The pKa values of the ionizable groups of this compound are crucial for understanding its pH-dependent solubility.[13] These values can be accurately determined using potentiometric titration.

Methodology

-

Sample Preparation: Dissolve a known amount of this compound in a known volume of deionized water.

-

Acidification: Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the midpoints of the buffering regions (the flat portions of the titration curve).[13][14] The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero.

Impact of Trifluorination on Solubility

The introduction of three fluorine atoms to the phenyl ring of L-phenylalanine is expected to have a significant impact on its solubility.

-

Increased Hydrophobicity: Fluorine is more electronegative than hydrogen, but the C-F bond is not a good hydrogen bond acceptor. The overall effect of aromatic fluorination is an increase in hydrophobicity, which would be expected to decrease the aqueous solubility of this compound compared to L-phenylalanine.[15]

-

Altered Crystal Packing: The fluorine atoms can influence the solid-state packing of the molecule in its crystalline form. Changes in crystal lattice energy can have a significant effect on solubility.

-

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms will decrease the electron density of the aromatic ring. This can affect interactions with solvents and other molecules.[16]

Conclusion

This compound is a promising building block for the development of novel therapeutics. A thorough understanding of its solubility is essential for its effective application. This guide has provided a comprehensive overview of the predicted physicochemical properties of this compound and detailed experimental protocols for the determination of its thermodynamic solubility and pKa values. By following these guidelines, researchers can obtain accurate and reliable data to support their drug discovery and development efforts.

References

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids. [Link]

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

National Institutes of Health. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

National Institutes of Health. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. [Link]

-

Kemix Pty Ltd. (n.d.). This compound. [Link]

-

MPG.PuRe. (2018). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. [Link]

-

Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 873429-58-4. [Link]

-

PubMed. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. [Link]

-

GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. [Link]

-

ResearchGate. (2024). (PDF) The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. kemix.com.au [kemix.com.au]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound 95% | CAS: 873429-58-4 | AChemBlock [achemblock.com]

- 10. chemimpex.com [chemimpex.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. scribd.com [scribd.com]

- 15. pure.mpg.de [pure.mpg.de]

- 16. researchgate.net [researchgate.net]

2,3,4-Trifluoro-L-Phenylalanine stability and storage

An In-Depth Technical Guide to the Stability and Storage of 2,3,4-Trifluoro-L-Phenylalanine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Advanced Research

This compound is a fluorinated analog of the essential amino acid L-phenylalanine. The introduction of fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic and lipophilic properties without significantly increasing its size. This unique combination of characteristics makes it an invaluable tool for researchers in drug development, protein engineering, and biochemical research.[][2][3] The strong carbon-fluorine bond enhances the metabolic stability of peptides and proteins into which it is incorporated, a critical attribute for therapeutic applications.[2][3] Furthermore, the fluorine atoms serve as sensitive probes in ¹⁹F NMR studies, allowing for detailed investigation of protein structure, dynamics, and interactions.[4]

Given its critical role in advanced scientific applications, ensuring the stability and purity of this compound is paramount. Degradation of this non-canonical amino acid can lead to inconsistent experimental results, compromised protein structures, and ultimately, the failure of research objectives. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for assessing its integrity.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 873429-58-4 | [5][6] |

| Molecular Formula | C₉H₈F₃NO₂ | [5][6] |

| Molecular Weight | 219.16 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [] |

| IUPAC Name | (2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | [5] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, moisture, and exposure to strong oxidizing agents.

Thermal Stability

Influence of Moisture

As a crystalline amino acid, this compound can be hygroscopic. It is crucial to store the compound in a dry environment to prevent water absorption, which could lead to clumping and potentially facilitate degradation reactions in the presence of contaminants.[8]

Chemical Incompatibility

This compound should not be stored in proximity to strong oxidizing agents.[8][9] The amino acid moiety can be susceptible to oxidation, which could compromise the integrity of the molecule. Additionally, it should be kept away from strong acids.[8]

Potential Degradation Pathways

While the carbon-fluorine bond is exceptionally strong and the fluorinated aromatic ring is generally stable, the amino acid portion of the molecule can undergo degradation reactions typical of other amino acids.[10] A potential, though not experimentally confirmed, degradation pathway could involve oxidative deamination or decarboxylation, particularly under stressful conditions such as elevated temperature or in the presence of reactive species.

Caption: Potential Degradation Logic for this compound.

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is critical for maintaining the purity and stability of this compound.

Long-Term Storage

For long-term storage, it is recommended to keep this compound in a tightly sealed container at refrigerated temperatures (2-8 °C).[][3] Some suppliers suggest room temperature storage is also acceptable, which indicates good stability at ambient temperatures for shorter periods.[5] For extended periods, colder storage is a prudent measure to minimize any potential for slow degradation.

Short-Term Storage and In-Use Handling

During active use, the compound should be stored in a desiccator to protect it from moisture. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Handling of Solutions

When preparing solutions, it is advisable to use them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) to inhibit microbial growth and slow down potential chemical degradation.[11] The stability in solution will be dependent on the solvent and pH.

Summary of Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8 °C for long-term storage.[][3] | Minimizes potential for thermal degradation over extended periods. |

| Atmosphere | Store in a dry, well-ventilated area.[8][9] | Prevents moisture absorption and potential hydrolysis or other moisture-facilitated degradation. |

| Light | Store in a dark place, although specific photosensitivity data is not prominent. | General good practice for chemical storage to prevent any potential photodecomposition. |

| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[8][9] | Prevents chemical reactions that could degrade the amino acid. |

Methodology for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for assessing the purity of this compound and detecting any degradation products.

Experimental Protocol: HPLC Purity Assessment

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., around 260 nm) is appropriate.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., the aqueous component of the mobile phase).

-

Analysis: Inject the sample and a reference standard onto the HPLC system. The purity can be determined by comparing the peak area of the main component to the total area of all peaks. The appearance of new peaks in an aged sample compared to a fresh sample would indicate degradation.

Caption: Workflow for HPLC-based Purity Assessment.

Conclusion

This compound is a robust molecule that is stable under recommended storage conditions. By adhering to the guidelines outlined in this document—namely, storage at refrigerated temperatures in a dry environment and away from incompatible chemicals—researchers can ensure the long-term integrity of this valuable compound. Regular purity assessment using a stability-indicating HPLC method is recommended to guarantee the quality of the material for critical applications in drug discovery and protein science.

References

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

Al-Badran, S., & Al-Aboudi, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

-

O'Hagan, D. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Retrieved from [Link]

-

UCLA-DOE Institute for Genomics and Proteomics. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

-

Moschner, J., Stulberg, V., Fernandes, R., & Leppkes, J. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-phenylalanine degradation I (aerobic). PubChem Pathway. Retrieved from [Link]

-

Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. Retrieved from [Link]

-

Salwiczek, M., Nyakatura, E. K., Gerling, U. I., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]

-

Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). phenylalanine degradation/tyrosine biosynthesis. PubChem Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. PubChem Compound. Retrieved from [Link]

Sources

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. This compound 95% | CAS: 873429-58-4 | AChemBlock [achemblock.com]

- 6. chemwhat.com [chemwhat.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,4-Trifluoro-L-Phenylalanine

Introduction: The Strategic Role of Fluorine in Phenylalanine Analogs

In the landscape of modern drug discovery and biochemical research, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for modulating pharmacological profiles. 2,3,4-Trifluoro-L-phenylalanine, a synthetic amino acid, stands as a testament to this approach. As a derivative of L-phenylalanine, it serves as a valuable building block for creating novel peptides and pharmaceuticals with enhanced metabolic stability, altered conformational states, and unique binding affinities. The trifluorinated phenyl ring introduces significant changes in hydrophobicity and electronic properties, making it a powerful tool for probing protein structure and function through techniques like ¹⁹F NMR.[1]

Core Molecular Properties

A foundational aspect of any spectroscopic analysis is the understanding of the molecule's basic physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

| CAS Number | 873429-58-4 | [2] |

| Molecular Formula | C₉H₈F₃NO₂ | [2] |

| Molecular Weight | 219.16 g/mol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. The presence of ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus provides a rich dataset replete with information on connectivity and spatial relationships.

Expertise in Action: Why Fluorine Matters in NMR

The ¹⁹F nucleus is ideal for NMR for several reasons: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[3] Furthermore, the chemical shift range for ¹⁹F is exceptionally wide (over 800 ppm), making it exquisitely sensitive to subtle changes in the local electronic environment.[4] This sensitivity is a double-edged sword; while it provides detailed information, it also necessitates careful experimental setup to avoid artifacts.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following data are predicted based on the structure of this compound and typical chemical shifts and coupling constants observed in similar fluorinated aromatic compounds.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | Hα (C2) | 3.9 - 4.2 | dd | J(Hα-Hβ) ≈ 5-8 |

| Hβ (C3) | 3.0 - 3.3 | m | J(Hβ-Hα) ≈ 5-8, J(Hβ-H⁵) ≈ 2-4 | |

| H⁵ (Aromatic) | 7.0 - 7.2 | ddd | J(H⁵-H⁶) ≈ 8-9, J(H⁵-F⁴) ≈ 6-8, J(H⁵-F³) ≈ 2-3 | |

| H⁶ (Aromatic) | 7.2 - 7.4 | ddd | J(H⁶-H⁵) ≈ 8-9, J(H⁶-F²) ≈ 2-3, J(H⁶-F⁴) ≈ 1-2 | |

| ¹³C | C=O (C1) | ~175 | s | - |

| Cα (C2) | ~55 | d | - | |

| Cβ (C3) | ~37 | t | - | |

| C1' (Aromatic) | ~125 | m | J(C-F) variable | |

| C2' (Aromatic) | ~140-150 | ddd | Large ¹J(C-F), smaller ²⁻⁴J(C-F) | |

| C3' (Aromatic) | ~140-150 | ddd | Large ¹J(C-F), smaller ²⁻⁴J(C-F) | |

| C4' (Aromatic) | ~140-150 | ddd | Large ¹J(C-F), smaller ²⁻⁴J(C-F) | |

| C5' (Aromatic) | ~115-120 | dd | J(C-F) variable | |

| C6' (Aromatic) | ~125-130 | d | J(C-F) variable | |

| ¹⁹F | F² | -135 to -145 | ddd | J(F²-F³) ≈ 20, J(F²-H⁶) ≈ 2-3, J(F²-F⁴) ≈ 5-10 |

| F³ | -150 to -160 | ddd | J(F³-F²) ≈ 20, J(F³-F⁴) ≈ 20, J(F³-H⁵) ≈ 2-3 | |

| F⁴ | -145 to -155 | ddd | J(F⁴-F³) ≈ 20, J(F⁴-H⁵) ≈ 6-8, J(F⁴-F²) ≈ 5-10 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are estimates and can vary with solvent and temperature.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons (NH₂, COOH).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe tunable to ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Optimize spectral width to cover the aromatic and aliphatic regions.

-

Apply solvent suppression techniques if using a protic solvent like D₂O.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard 1D fluorine spectrum. Due to the wide chemical shift range, ensure the spectral width is adequate (e.g., >200 ppm).[5]

-

Proton decoupling (¹⁹F{¹H}) is recommended to simplify the spectra and enhance sensitivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

2D NMR (for full assignment):

-

Perform COSY (¹H-¹H) to establish proton-proton correlations.

-

Perform HSQC or HMQC (¹H-¹³C) to correlate protons with their directly attached carbons.

-

Perform HMBC (¹H-¹³C) to identify long-range correlations, confirming the carbon skeleton.

-

Consider ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments (e.g., HOESY, HMBC) to definitively assign fluorine couplings.

-

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight and valuable fragmentation data, which serves as a secondary confirmation of the compound's identity.

Expected Mass Spectrometric Data

-

Ionization Mode: Electrospray Ionization (ESI) is highly suitable for amino acids, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Exact Mass: The calculated exact mass of C₉H₈F₃NO₂ is 219.0507 Da.

-

Expected Ions:

-

Positive Mode (ESI+): [M+H]⁺ = 220.0580 Da

-

Negative Mode (ESI-): [M-H]⁻ = 218.0434 Da

-

Table 2: Predicted Key Mass Fragments

| m/z (Da) | Proposed Fragment | Rationale |

| 174.05 | [M+H - HCOOH]⁺ | Loss of formic acid from the carboxylic acid group. |

| 156.04 | [M+H - HCOOH - H₂O]⁺ | Subsequent loss of water. |

| 145.02 | [C₇H₃F₃]⁺ | Benzyl cation fragment resulting from cleavage of the Cα-Cβ bond. |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization in positive mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample directly or via an LC system into the ESI source.

-

Acquire a full scan MS spectrum in both positive and negative ion modes to identify the parent ion.

-

Perform tandem MS (MS/MS) on the parent ion (e.g., m/z 220.0580) to generate a fragmentation pattern. This pattern is crucial for structural confirmation.

-

Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation of this compound.

Vibrational and Electronic Spectroscopy: Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data on the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy